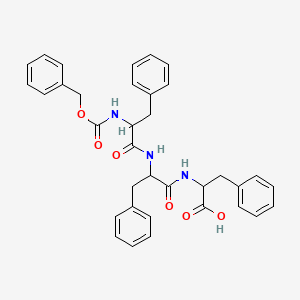

Cbz-DL-Phe-DL-Phe-DL-Phe-OH

Description

Properties

IUPAC Name |

3-phenyl-2-[[3-phenyl-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H35N3O6/c39-32(37-31(34(41)42)23-27-17-9-3-10-18-27)29(21-25-13-5-1-6-14-25)36-33(40)30(22-26-15-7-2-8-16-26)38-35(43)44-24-28-19-11-4-12-20-28/h1-20,29-31H,21-24H2,(H,36,40)(H,37,39)(H,38,43)(H,41,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDHGVWUXAXFMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H35N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conformational Analysis of Cbz Dl Phe Dl Phe Dl Phe Oh

Influence of the Cbz Protecting Group on Peptide Conformation

The benzyloxycarbonyl (Cbz or Z) group is a widely utilized N-terminal protecting group in peptide synthesis, first introduced by Bergmann and Zervas. wikipedia.orgmasterorganicchemistry.com Its primary function is to mask the nucleophilicity of the N-terminal amine, preventing unwanted side reactions during peptide coupling. wikipedia.orgmsu.eduresearchgate.net Beyond its synthetic utility, the Cbz group exerts a significant influence on the conformational properties of the peptide backbone. thieme-connect.de

Being relatively bulky, the Cbz group sterically restricts the conformational freedom of the adjacent amino acid residue. This restriction primarily affects the dihedral angles (Φ/Ψ) of the first phenylalanine residue, influencing the local geometry. The urethane (B1682113) linkage of the Cbz group is planar, similar to a peptide bond, which further limits rotational freedom. msu.edu The spatial geometry of the protecting group is therefore a critical factor in controlling the molecular structure of the peptide. researchgate.net The carbonyl oxygen of the Cbz group can also act as a hydrogen bond acceptor, potentially participating in intramolecular hydrogen bonding networks that stabilize specific folded conformations.

The Cbz group's installation and removal are well-established processes. It is typically introduced by reacting the free amine of an amino acid with benzyl (B1604629) chloroformate (Cbz-Cl). wikipedia.orgmsu.edu Removal can be achieved under mild, non-hydrolytic conditions, most commonly through catalytic hydrogenolysis (e.g., using H2 and a palladium catalyst), which cleaves the benzyl group to yield a carbamic acid that spontaneously decarboxylates to release the free amine. masterorganicchemistry.commsu.edulibretexts.org

Table 1: Common Amine Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Common Deprotection Condition |

|---|---|---|

| Benzyloxycarbonyl | Cbz, Z | Catalytic Hydrogenolysis |

| t-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) |

Intramolecular Hydrogen Bonding Networks and Their Stabilization

Intramolecular hydrogen bonds (IHBs) are crucial for stabilizing the folded conformations of peptides in both the solid state and in solution. nih.govbeilstein-journals.org In short peptides, these bonds often lead to the formation of well-defined local structures such as β-turns and γ-turns. A γ-turn involves a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i+2, forming a seven-membered ring (C7). A β-turn involves a hydrogen bond between the carbonyl of residue i and the amide of residue i+3, forming a ten-membered ring (C10).

In Cbz-DL-Phe-DL-Phe-DL-Phe-OH, several potential IHBs can contribute to conformational stability. The carbonyl oxygen of the Cbz group itself can serve as a hydrogen bond acceptor for a downstream amide proton. The peptide backbone provides a regular pattern of hydrogen bond donors (N-H) and acceptors (C=O). The alternating stereochemistry of the phenylalanine residues will significantly influence the feasibility of forming specific turns. The relative orientation of the peptide planes is altered by the D-amino acids, potentially favoring certain turn types over others that might be seen in a homochiral L-Phe-L-Phe-L-Phe peptide.

In solution, there is a competition between the formation of intramolecular hydrogen bonds and intermolecular hydrogen bonds with solvent molecules (e.g., water). nih.gov The solvent can stabilize more extended conformations where potential intramolecular bonds are instead satisfied by interactions with water. nih.gov However, the hydrophobic nature of the phenylalanine side chains and the Cbz group may promote a more compact, folded structure in aqueous environments to minimize exposure of these nonpolar groups, thereby favoring the formation of IHBs.

Role of Aromatic Side Chains in Intramolecular Interactions (e.g., π-π Stacking)

The phenylalanine residues provide bulky, hydrophobic, and aromatic side chains that play a major role in defining the peptide's conformation through non-covalent interactions. russelllab.org The most significant of these are aromatic-aromatic or π-π stacking interactions between the phenyl rings. nih.govnih.gov These interactions are a critical stabilizing force in protein structures and peptide models. nih.gov

Aromatic-aromatic interactions can occur in several geometries, principally:

T-shaped (edge-to-face): The edge of one aromatic ring points towards the face of another.

Parallel-displaced (offset stacked): The rings are parallel but offset from one another.

In this compound, the Cbz group's benzyl ring and the three phenylalanine side chains create a high density of aromatic groups. This allows for a network of potential intramolecular π-π interactions. For example, interactions can occur between the Cbz ring and the Phe1 side chain, or between the side chains of Phe1 and Phe2, and Phe2 and Phe3. The alternating D-L-D stereochemistry will dictate the spatial orientation of these side chains relative to one another, which in turn determines the geometry and strength of the possible π-π interactions. nih.govacs.org Studies on helical peptides have shown that the placement of phenylalanine residues on the same or opposite faces of a helix determines whether intra- or inter-helix interactions dominate. nih.govacs.org Similarly, the stereochemistry in this tripeptide will position the phenyl rings in a specific arrangement that may favor a compact, stacked conformation.

Table 2: Characteristics of Aromatic Interactions in Peptides

| Interaction Type | Description | Typical Centroid Distance |

|---|---|---|

| T-shaped | Perpendicular orientation of two aromatic rings. | ~5 Å |

Note: Distances are approximate and can vary based on the specific peptide and its environment.

These hydrophobic and aromatic interactions are crucial drivers for folding, particularly in less polar environments or within the core of a larger assembly. russelllab.orgnih.gov

Conformational Dynamics and Flexibility in Solution

Molecular dynamics (MD) simulations are a powerful theoretical tool for exploring the conformational landscape and dynamic behavior of peptides in solution. longdom.orglongdom.orgresearchgate.net Such simulations can map the potential energy surface and identify the most populated conformational families. For a tripeptide, the combination of φ and ψ angles for each residue determines the backbone conformation. longdom.org

The flexibility of this compound in solution is a result of the interplay between several factors:

Steric Constraints: The bulky Cbz group and the large phenylalanine side chains limit the available conformational space.

Stereochemistry: The alternating D/L residues introduce unique torsional preferences and prevent the adoption of regular, rigid secondary structures.

Intramolecular Forces: A dynamic network of hydrogen bonds and π-π stacking interactions will constantly form and break.

Solvent Effects: Interactions with solvent molecules will influence which conformations are energetically favored, with polar solvents potentially stabilizing more extended structures. nih.gov

The conformational analysis of tripeptides is essential for understanding the intrinsic structural propensities of amino acid sequences, which is a foundational aspect of understanding protein folding. researchgate.net The dynamic nature of this compound makes it a model system for studying how N-terminal modifications and stereochemical diversity impact peptide structure and flexibility.

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Abbreviation/Formula |

|---|---|

| This compound | N/A |

| Benzyloxycarbonyl | Cbz, Z |

| Phenylalanine | Phe, F |

| Benzyl chloroformate | Cbz-Cl |

| t-Butoxycarbonyl | Boc |

| Trifluoroacetic acid | TFA |

| 9-Fluorenylmethyloxycarbonyl | Fmoc |

Mechanisms of Supramolecular Self Assembly of Cbz Dl Phe Dl Phe Dl Phe Oh

Driving Forces for Peptide Self-Assembly

The primary driving forces responsible for the self-assembly of peptides like Cbz-DL-Phe-DL-Phe-DL-Phe-OH include hydrogen bonding, π-π stacking, hydrophobic interactions, electrostatic interactions, and van der Waals forces. The balance and interplay of these forces are crucial in determining the final morphology and properties of the assembled structures. nih.govsemanticscholar.org

The three phenylalanine residues in the peptide sequence provide aromatic phenyl rings that are crucial for π-π stacking interactions. frontiersin.orgnih.gov These non-covalent interactions occur between the electron-rich π-systems of adjacent aromatic rings, contributing significantly to the stability of the self-assembled structures. mdpi.com The geometry of these interactions can vary, including face-to-face and edge-to-face arrangements, and they play a pivotal role in the close packing of the peptide molecules. mdpi.com In peptides containing multiple aromatic residues, these stacking interactions can create extended aromatic surfaces, which are a key feature in the formation of nanofibers and other hierarchical structures. rsc.org The Cbz group at the N-terminus also contains a phenyl ring, further enhancing the potential for π-π stacking. researchgate.net

Electrostatic interactions, including attractions between opposite charges and repulsions between like charges, play a significant role in modulating peptide self-assembly. frontiersin.orgnih.gov The terminal carboxylic acid group of this compound can be deprotonated to a carboxylate (-COO⁻) depending on the pH of the solution. This introduces a negative charge, which can influence the self-assembly process through electrostatic repulsion or attraction with other charged species or polar groups. rsc.org While strong electrostatic repulsions can hinder aggregation, controlled electrostatic interactions can guide the formation of specific structures. In some cases, electrostatic interactions can work in concert with other forces to stabilize the final assembled state. nih.govmdpi.com

Self-Assembly Pathways and Hierarchical Organization

The self-assembly of this compound is a hierarchical process where individual molecules first associate into primary structures, which then organize into larger, more complex architectures. researchgate.net This process is highly dependent on the experimental conditions, such as solvent, concentration, temperature, and pH. mdpi.com

Initially, monomeric peptide molecules in solution begin to aggregate into small clusters or primary structures. This nucleation step is driven by the interplay of the forces described above. For instance, hydrogen bonding and π-π stacking can lead to the formation of fibrillar nuclei.

Once these initial nuclei are formed, they can grow through the addition of more monomers, leading to the elongation of the primary structures, such as nanofibers or nanoribbons. The chirality of the amino acid residues can influence the handedness of these helical structures. acs.org

Finally, these one-dimensional nanostructures can interact and entangle to form a three-dimensional network, which can entrap solvent molecules to form a hydrogel. nih.govsemanticscholar.org The final morphology of the hierarchical structure can range from nanofibers and nanotubes to nanospheres and vesicles, depending on the delicate balance of intermolecular forces and the kinetic pathway of assembly. frontiersin.org The use of a racemic mixture (DL-phenylalanine) can introduce structural diversity and potentially lead to different assembled morphologies compared to enantiomerically pure peptides. nih.gov

Data on Related Phenylalanine Derivatives

While specific data for this compound is not available, the following table summarizes findings on related Cbz- and Fmoc-protected phenylalanine derivatives, illustrating the influence of protecting groups and peptide length on self-assembly.

| Compound | Key Driving Forces | Observed Structures | Reference |

| Cbz-Phe | Hydrophobic interactions, π-π stacking, Hydrogen bonding | Hydrogels with fibrillar structures | nih.govsemanticscholar.org |

| Fmoc-Phe-Phe | π-π stacking, Hydrophobic interactions, Hydrogen bonding | Nanocylindrical fibrils, hydrogels | nih.govbath.ac.uk |

| Cbz-Phe-Phe | π-π stacking, Hydrophobic interactions | Nanowires, fibers, nanospheres, nanotoroids | frontiersin.orgnih.gov |

| L-Phenylalanine | Electrostatic interactions, π-π stacking, Hydrogen bonding | Fibrils (zwitterionic), flakes (cationic/anionic) | rsc.org |

Nucleation and Elongation Processes

The self-assembly of peptides like this compound is a spontaneous process driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, hydrophobic, and van der Waals forces. rsc.org This process is generally understood to follow a nucleation-dependent polymerization mechanism, which involves two primary stages: nucleation and elongation. nih.gov

Nucleation: This initial, thermodynamically unfavorable step involves the association of monomeric peptides into small, unstable oligomeric aggregates or nuclei. researchgate.net This phase is considered the rate-limiting step of the entire assembly process. The formation of a stable nucleus requires overcoming a significant energy barrier, as the initial interactions may not be sufficient to compensate for the loss of translational and rotational entropy of the individual molecules. The concentration of the peptide monomer must reach a critical supersaturation level for nucleation to occur efficiently.

| Stage | Description | Key Characteristics |

| Nucleation | Initial formation of small, stable oligomeric aggregates from monomers. | Thermodynamically unfavorable; Rate-limiting step; Requires critical monomer concentration. |

| Elongation | Rapid addition of monomers to the pre-formed nuclei, leading to fibril growth. | Thermodynamically favorable; Faster than nucleation; Proceeds until equilibrium is reached. |

Liquid-Liquid Phase Separation (LLPS) as a Precursor to Assembly

Recent research has identified an alternative pathway to the classical nucleation-elongation model, wherein liquid-liquid phase separation (LLPS) precedes fibril formation. nih.gov In this mechanism, under specific conditions, the peptide solution separates into two distinct liquid phases: a dense, solute-rich phase and a dilute, solute-poor phase. nih.govtue.nl

These dense liquid droplets, often referred to as biomolecular condensates, act as micro-reactors that concentrate the peptide monomers, thereby facilitating nucleation. nih.govnih.gov The formation of these condensates can significantly enhance the rates and robustness of the self-assembly process. nih.govarxiv.org By increasing the local concentration of the building blocks, LLPS effectively lowers the energy barrier for nucleation, promoting the formation of ordered structures from the metastable liquid droplets. nih.gov This pathway is particularly relevant for amphiphilic molecules, where changes in solvent conditions can trigger the phase separation that ultimately leads to more complex, thermodynamically stable fibrillar assemblies. tue.nl

Influence of the Cbz Moiety on Assembly Kinetics and Thermodynamics

The N-terminal carboxybenzyl (Cbz) group plays a pivotal role in the self-assembly of this compound. As a large aromatic moiety, it significantly contributes to the thermodynamic driving forces of assembly. semanticscholar.orgnih.gov

The primary contributions of the Cbz group are:

π-π Stacking: The benzene (B151609) ring of the Cbz group participates in π-π stacking interactions with the phenyl rings of the phenylalanine residues and with other Cbz groups. nih.govnih.gov This is a major stabilizing force that promotes the ordered arrangement of the peptide molecules into supramolecular structures. nih.gov

The balance between these aromatic and hydrophobic interactions, along with hydrogen bonding between the peptide backbones, dictates the kinetic and thermodynamic profile of the assembly. nih.gov For instance, studies comparing Cbz-protected peptides have shown that increasing the hydrophobicity (e.g., from Cbz-Met to Cbz-Phe) can lead to the formation of more stable hydrogels, highlighting the thermodynamic contribution of the side chain in conjunction with the Cbz group. mdpi.com The presence of the Cbz group can transform a non-gelling peptide into an efficient hydrogelator, underscoring its critical role in facilitating stable, ordered supramolecular structures. nih.govfrontiersin.org

| Interaction | Role of Cbz Moiety | Impact on Assembly |

| π-π Stacking | Provides aromatic surface for stacking interactions. | Stabilizes the ordered, stacked arrangement of peptides within the assembly. nih.govnih.gov |

| Hydrophobic Effect | Increases the overall nonpolar character of the peptide. | Drives aggregation in aqueous media to minimize exposure of hydrophobic surfaces. mdpi.comacs.org |

| Hydrogen Bonding | The urethane (B1682113) bond in the Cbz group can act as a hydrogen bond donor/acceptor. | Contributes to the network of hydrogen bonds that stabilize the β-sheet secondary structure. nih.gov |

The Impact of DL-Racemization on Assembly Fidelity and Resulting Morphologies

The use of a racemic mixture of D- and L-phenylalanine residues (DL-Phe) introduces stereochemical heterogeneity that profoundly impacts the self-assembly process and the resulting structures. units.it This strategy of using heterochiral sequences can lead to supramolecular behaviors that are distinct from their homochiral (all-L or all-D) counterparts. nih.govfrontiersin.org

One of the key effects of alternating D- and L-amino acids is the adoption of a unique peptide backbone conformation. This arrangement can lead to an amphiphilic structure where the hydrophobic side chains are segregated to one side of the peptide backbone, and the hydrophilic backbone groups are displayed on the opposite side. units.it This conformation is highly effective for self-assembly into structures like β-sheets. units.it

Furthermore, the co-assembly of D- and L-enantiomers can result in different packing arrangements and morphologies compared to the self-assembly of pure enantiomers. researchgate.netacs.org For example, while pure L-Phe tends to form one-dimensional nanofibers, a mixture of D- and L-Phe can inhibit this 1D growth and instead promote the formation of sheet-like or crystalline flake-like structures. mdpi.comresearchgate.net These heterochiral assemblies can also exhibit enhanced mechanical properties, such as increased rigidity, compared to their homochiral equivalents. nih.gov The introduction of D-amino acids can disrupt or alter the secondary structure, leading to novel morphologies and preventing the formation of structures typically associated with homochiral peptides. nih.gov This "chiral frustration" can be a powerful tool to control the fidelity and outcome of the self-assembly process, leading to materials with tailored properties. researchgate.net

| Chirality | Typical Assembly Behavior | Resulting Morphology |

| Homochiral (L-Phe) | Prone to forming extended one-dimensional structures. | Nanofibers, nanotubes. mdpi.comresearchgate.net |

| Heterochiral (DL-Phe) | Favors specific backbone conformations; can inhibit 1D growth. | Flake-like structures, sheets, materials with enhanced rigidity. mdpi.comunits.itnih.gov |

Supramolecular Architectures and Nanostructures Formed by Cbz Dl Phe Dl Phe Dl Phe Oh

Diversity of Self-Assembled Morphologies

The self-assembly of Cbz-DL-Phe-DL-Phe-DL-Phe-OH is highly sensitive to the experimental conditions, such as the solvent system and temperature. This sensitivity allows for the formation of a diverse range of morphologies, from one-dimensional fibers and tubes to more complex three-dimensional aggregates.

One of the most commonly observed morphologies for self-assembled this compound is that of nanofibers and larger fibrillar networks. These high-aspect-ratio structures are formed through the directional stacking of the peptide molecules. The formation of these fibrillar structures is often a precursor to the development of more complex, hierarchically organized materials.

Under specific solvent conditions, this compound can self-assemble into hollow nanotubes and flattened nanoribbons. These structures are of particular interest due to their potential applications in areas such as nano-encapsulation and drug delivery. The formation of nanotubes is believed to occur through the helical wrapping of peptide layers.

In addition to fibrillar and tubular structures, the formation of vesicular aggregates has also been reported for this compound. These spherical, hollow structures are typically formed in aqueous solutions and are stabilized by the amphiphilic nature of the peptide, with the hydrophobic Cbz and phenylalanine groups forming the core of the vesicle wall and the hydrophilic carboxylic acid groups exposed to the aqueous environment.

The degree of order within the self-assembled structures of this compound can vary significantly. Under certain conditions, highly ordered crystalline aggregates can be formed, where the peptide molecules adopt a well-defined, repeating arrangement. In other cases, more disordered or amorphous aggregates are observed. The transition between these states can be influenced by factors such as the rate of solvent evaporation or changes in temperature.

Table 1: Self-Assembled Morphologies of this compound

| Morphology | Description |

|---|---|

| Nanofibers/Fibrillar Structures | High-aspect-ratio, one-dimensional structures formed by directional peptide stacking. |

| Nanotubes/Nanoribbons | Hollow, tubular, or flattened ribbon-like structures, often formed by helical peptide arrangements. |

| Vesicular Structures | Spherical, hollow aggregates typically formed in aqueous solutions. |

| Crystalline Aggregates | Highly ordered structures with a repeating arrangement of peptide molecules. |

| Disordered Aggregates | Amorphous structures lacking long-range order. |

Relationship Between Molecular Design and Self-Assembled Architecture

The specific molecular design of this compound is crucial in determining its self-assembly behavior and the resulting supramolecular architectures.

Alternating D- and L-Phenylalanine Residues: The use of alternating stereoisomers of phenylalanine is a key design feature. This D,L-alternating sequence prevents the formation of typical β-sheet structures commonly seen in L-only peptides and instead promotes the formation of unique nanotubular and vesicular structures. The arrangement allows for the peptide backbone to adopt a more planar conformation, facilitating intermolecular hydrogen bonding.

C-Terminal Carboxylic Acid: The free carboxylic acid at the C-terminus provides a site for hydrogen bonding, which is fundamental to the formation of extended supramolecular polymers. The ionization state of this group can also be manipulated (e.g., by changing the pH), providing a handle to control the self-assembly process.

Hierarchical Organization from Molecular to Macroscopic Scale

The self-assembly of this compound is a hierarchical process that spans multiple length scales.

Molecular Level: At the most fundamental level, individual peptide molecules are the basic building blocks.

Nanoscale: These molecules initially assemble into primary nanostructures such as nanofibers, nanotubes, or nanoribbons through a combination of hydrogen bonding and π-π stacking.

Mesoscale: These primary nanostructures can then further organize into more complex, larger-scale assemblies. For instance, nanofibers can entangle to form a self-supporting gel matrix.

Macroscopic Scale: Under certain conditions, such as slow solvent evaporation, the mesoscale structures can arrange into macroscopic materials that are visible to the naked eye, such as films or crystalline solids. This hierarchical organization allows for the creation of materials with properties that are directly influenced by the structure at the nanoscale.

Tunability of Self-Assembled Structures

The capacity to control the self-assembly of peptide-based building blocks into well-defined supramolecular architectures is fundamental for the rational design of functional nanomaterials. For the compound This compound , the resulting nanostructures can be precisely tuned by manipulating various external and internal parameters. The interplay between non-covalent interactions—such as π-π stacking from the carboxybenzyl (Cbz) and phenylalanine (Phe) aromatic rings, hydrogen bonding, and hydrophobic interactions—governs the assembly process. The tunability arises from the ability to modulate the balance of these forces. Key factors that influence the morphology, size, and properties of the assembled structures include solvent composition, solution pH, and initial peptide concentration. Furthermore, the inherent stereochemistry of the molecule, a mixture of D- and L-phenylalanine residues, introduces a significant level of complexity and control over the assembly pathways.

Influence of Solvent Composition

The choice of solvent plays a critical role in directing the self-assembly of peptides by altering peptide-solvent and peptide-peptide interactions. For aromatic peptides like This compound , solvents can modulate hydrophobic and π-π stacking interactions, leading to a variety of distinct nanostructures, a phenomenon known as solvent-induced polymorphism. researchgate.netmdpi.com Studies on closely related Cbz-protected dipeptides have shown that changing the initial solvent can result in diverse morphologies such as nanowires, fibers, nanospheres, and even nanotoroids. nih.gov For instance, dissolving the peptide in a highly polar solvent like water before initiating assembly might favor structures that maximize hydrophobic collapse, while starting from a less polar organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) and then introducing water can create different kinetic pathways, leading to alternative structures. rsc.orgreading.ac.uk

The dielectric constant of the solvent also affects electrostatic interactions, which can be crucial for the stability of the final architecture. nih.gov It is anticipated that for This compound , a systematic variation of solvent systems would yield a range of predictable, yet distinct, supramolecular structures.

Table 1: Predicted Effect of Solvent on this compound Self-Assembly

| Solvent System | Predominant Interactions Favored | Expected Nanostructure Morphology |

|---|---|---|

| Water / Aqueous Buffer | Strong Hydrophobic Collapse, Hydrogen Bonding | Compact aggregates, potentially sheet-like structures or amorphous precipitates due to DL-chirality. |

| Water / DMSO Mixtures | Modulated Hydrophobic & π-π Stacking | Fibrillar or ribbon-like structures, with morphology dependent on the water:DMSO ratio. |

| Water / Ethanol Mixtures | Enhanced π-π Stacking, Altered H-Bonding | Nanospheres or vesicular structures, depending on the kinetic trapping conditions. nih.gov |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) then Buffer | Disruption of aggregates, then re-assembly | Ordered nanostructures like nanotubes or fibrils, as HFIP is known to break down random aggregates before controlled assembly. nih.gov |

Effect of pH

The pH of the aqueous solution is a powerful trigger for controlling the self-assembly of peptides containing ionizable groups. This compound possesses a terminal carboxylic acid group (-COOH), which is protonated at low pH (neutral charge) and deprotonated at high pH (negative charge, -COO⁻). This change in ionization state directly alters the electrostatic interactions within and between the peptide molecules. rsc.orgnih.gov

At a pH below the apparent pKa of the carboxylic acid, the molecule is neutral, minimizing electrostatic repulsion and allowing hydrogen bonding and π-π stacking to dominate, which typically favors the formation of larger, more ordered structures like fibers or hydrogels. mdpi.commdpi.com Conversely, at a pH above the pKa, the negatively charged carboxylate groups introduce significant electrostatic repulsion, which can inhibit extensive aggregation or lead to the formation of smaller, discrete nanostructures like micelles or vesicles where the charged groups are exposed to the aqueous environment. reading.ac.uknih.gov This pH-responsiveness allows for dynamic control over the assembly and disassembly of the nanostructures. rsc.orgmdpi.com

Table 2: Predicted pH-Dependent Behavior of this compound Self-Assembled Structures

| pH Range | Carboxylic Acid State | Dominant Intermolecular Forces | Predicted Assembly State |

|---|---|---|---|

| Acidic (pH < 4) | Protonated (-COOH) | Hydrogen Bonding, π-π Stacking | Formation of extensive networks, fibrils, or hydrogel. mdpi.com |

| Near Neutral (pH 5-7) | Partially Deprotonated | Balance of Repulsive Electrostatics and Attractive Forces | Formation of metastable or transitional structures; potential for sheet-like assemblies. researchgate.net |

| Basic (pH > 8) | Deprotonated (-COO⁻) | Electrostatic Repulsion | Disassembly into smaller aggregates, monomers, or soluble states. reading.ac.uknih.gov |

Impact of Concentration

The concentration of the peptide building block is a fundamental parameter that dictates the nature and morphology of the resulting supramolecular structures. Self-assembly is a concentration-dependent phenomenon, often characterized by a critical aggregation concentration (CAC) or critical gelation concentration (CGC), below which the molecules exist primarily as monomers or small oligomers in solution. researchgate.net

For This compound , increasing the concentration above the CAC is expected to drive the system toward forming more complex and hierarchical structures. At lower concentrations, simple assemblies like small spherical aggregates might be observed. As the concentration increases, these initial aggregates can grow and fuse, leading to the formation of larger structures such as the 2D plate-like or sheet-like morphologies expected for DL-mixed systems. mdpi.comsemanticscholar.org At sufficiently high concentrations, these structures can entangle or interact to form a three-dimensional network, potentially resulting in a hydrogel. nih.gov The transition between different morphologies can be sharp or gradual, offering another layer of control over the final material properties. nih.govsemanticscholar.org

Table 3: Predicted Concentration-Dependent Morphologies of this compound

| Concentration Range | Level of Aggregation | Predicted Predominant Nanostructure |

|---|---|---|

| Low (Below CAC) | Monomers / Small Oligomers | Soluble, no defined structures. |

| Medium (Above CAC) | Primary Self-Assembly | Formation of initial aggregates (e.g., nanospheres, small plates). nih.gov |

| High (Well above CAC) | Hierarchical Assembly | Growth into larger 2D sheet-like or plate-like structures. mdpi.comsemanticscholar.org |

| Very High (Above CGC) | Network Formation | Entangled network of sheets/plates, potentially forming a hydrogel. |

Role of Stereochemistry

The stereochemistry of the constituent amino acids is a subtle but powerful tool for tuning self-assembly. The use of a DL-Phe mixture at each of the three positions in the peptide chain introduces significant structural diversity. Unlike homochiral peptides (all-L or all-D), which often form well-ordered, twisted, or helical fibrils, mixtures of enantiomers can disrupt the chiral packing that leads to such structures. researchgate.net Research on phenylalanine and its derivatives has shown that DL-mixed systems tend to inhibit the one-dimensional growth of fibers and instead favor the formation of flatter, sheet-like or plate-like crystalline structures. mdpi.comsemanticscholar.org

In the case of This compound , the presence of multiple stereoisomers can lead to two main behaviors: co-assembly, where different stereoisomers integrate into a single, mixed structure, or self-sorting, where like stereoisomers preferentially assemble with each other, potentially leading to a mixture of different nanostructures within the same sample. researchgate.net Studies on diastereomeric Cbz-capped tripeptides suggest that the nature of the capping group can direct this process, indicating that the Cbz group on this tripeptide would play a crucial role in mediating the interactions between its various stereoisomers. researchgate.net This intrinsic heterogeneity provides a unique handle to create complex, and potentially functional, supramolecular architectures that are not accessible with homochiral peptides.

Advanced Characterization Techniques for Cbz Dl Phe Dl Phe Dl Phe Oh Assemblies

Spectroscopic Methods for Conformational and Structural Elucidation

Spectroscopic techniques are fundamental in determining the secondary structure and intermolecular interactions within the self-assembled nanostructures of Cbz-DL-Phe-DL-Phe-DL-Phe-OH.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful non-destructive technique used to investigate the secondary structure of peptides and proteins in solution. It measures the differential absorption of left and right circularly polarized light by chiral molecules. For self-assembling peptides like this compound, CD spectroscopy can confirm the presence of ordered secondary structures such as β-sheets, α-helices, or random coils within the assembled state.

The formation of β-sheet structures is a common hallmark of self-assembling aromatic peptides. In the case of analogous phenylalanine-containing peptides, a characteristic CD spectrum often shows a strong negative band around 218 nm and a positive band near 195 nm, which is indicative of β-sheet formation. The analysis of the CD spectrum for this compound assemblies would be expected to reveal similar features, providing evidence for the adoption of a regular, ordered conformation upon self-assembly.

Illustrative Data for CD Spectroscopy of a Self-Assembled Phenylalanine-Rich Peptide

| Feature | Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) | Structural Interpretation |

|---|---|---|---|

| Minimum | ~218 | Negative | β-sheet |

| Maximum | ~195 | Positive | β-sheet |

Note: This table presents typical data for analogous self-assembling peptides and is intended for illustrative purposes, as specific experimental data for this compound is not publicly available.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Intermolecular Interactions

For self-assembled peptides forming β-sheets, the amide I band typically appears at a lower frequency (around 1620-1640 cm⁻¹) compared to random coils (around 1655 cm⁻¹) due to the formation of strong intermolecular hydrogen bonds. Analysis of this compound assemblies via FTIR would likely show a prominent peak in this region, confirming the presence of β-sheet structures. Raman spectroscopy provides complementary information and is particularly useful for analyzing samples in aqueous solution due to the weak Raman scattering of water. New signals in the amide I and III regions upon self-assembly can indicate the formation of extended hydrogen-bond networks characteristic of β-sheet stacks.

Representative Vibrational Band Positions for a β-Sheet Forming Peptide

| Vibrational Mode | FTIR (cm⁻¹) | Raman (cm⁻¹) | Assignment |

|---|---|---|---|

| Amide I | ~1630 | ~1670 | C=O stretching (antiparallel β-sheet) |

| Amide II | ~1530 | - | N-H bending and C-N stretching |

Note: The data in this table is representative of findings for similar self-assembling peptide systems and serves as an illustration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides atomic-level information about the structure, dynamics, and interactions of molecules in solution or in the solid state. For this compound, NMR can be used to determine the conformation of the peptide in its monomeric and assembled states.

In solution-state NMR, downfield shifts of the amide proton signals upon aggregation are indicative of their involvement in intermolecular hydrogen bonding. Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about through-space proximities between protons, helping to define the peptide's folded structure. For solid-state NMR of the assembled nanostructures, chemical shift analysis can provide direct information about the secondary structure. For instance, the ¹³C chemical shifts of the Cα and Cβ carbons are sensitive to the backbone dihedral angles (φ and ψ).

Expected ¹H NMR Chemical Shift Ranges for this compound in a Non-Aggregating Solvent (e.g., DMSO-d₆)

| Proton | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| Amide (NH) | 7.5 - 8.5 | Position is sensitive to hydrogen bonding. |

| Aromatic (C₆H₅) | 7.1 - 7.4 | Protons of the phenylalanine and Cbz groups. |

| Cbz CH₂ | ~5.0 | Methylene protons of the Cbz protecting group. |

| α-CH | 4.2 - 4.7 | Alpha-protons of the phenylalanine residues. |

Note: This table is based on data for Cbz-protected phenylalanine and related peptides and is for illustrative purposes. Actual values may vary.

Fluorescence Spectroscopy for Aggregation and Microenvironment Probing

Fluorescence spectroscopy is a highly sensitive technique for monitoring peptide aggregation and probing the microenvironment of the resulting assemblies. While this compound itself has intrinsic fluorescence due to the phenylalanine residues, extrinsic fluorescent probes are often used to study the aggregation process.

Thioflavin T (ThT) is a dye that exhibits a significant increase in fluorescence quantum yield upon binding to β-sheet-rich structures, such as amyloid fibrils. A time-course measurement of ThT fluorescence in the presence of this compound can be used to monitor the kinetics of self-assembly. An increase in fluorescence intensity over time would indicate the formation of β-sheet-containing aggregates. The final fluorescence intensity can also provide a semi-quantitative measure of the extent of aggregation.

Illustrative Thioflavin T Fluorescence Assay Results

| Sample | Excitation Wavelength (nm) | Emission Maximum (nm) | Relative Fluorescence Intensity (a.u.) |

|---|---|---|---|

| ThT only | ~440 | ~485 | Low |

| ThT + Monomeric Peptide | ~440 | ~485 | Low |

Note: This table illustrates the expected outcome of a ThT fluorescence assay for a self-assembling peptide forming β-sheet structures.

Imaging Techniques for Visualizing Nanostructures

Imaging techniques are crucial for directly observing the morphology and dimensions of the nanostructures formed by the self-assembly of this compound.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of surfaces at the nanoscale. It is particularly well-suited for characterizing the morphology of self-assembled peptide nanostructures under physiological conditions.

Typical Morphological Parameters of Self-Assembled Peptide Nanofibers Determined by AFM

| Parameter | Typical Value Range |

|---|---|

| Fiber Height | 1 - 10 nm |

| Fiber Width | 10 - 100 nm |

Note: These values are representative of what might be expected for self-assembling peptide nanofibers and are for illustrative purposes.

Scanning Electron Microscopy (SEM)

The process involves depositing the peptide assembly onto a conductive substrate, drying the sample, and then coating it with a thin layer of a conductive metal, such as gold or platinum. A focused beam of electrons scans the surface, and the interactions between the electrons and the sample generate signals that are used to create an image. The resulting micrographs provide critical information on the size, shape, and surface details of the assemblies. For instance, studies on similar aromatic amino acids have used SEM to visualize the transformation from amorphous aggregates into well-defined, thread-like fibrils, often measuring micrometers in length. researchgate.net The morphology of aggregates formed by DL-phenylalanine has been shown to be distinct from its pure enantiomers, featuring flake-like structures with irregular edges rather than fibrillar threads. researchgate.net

Table 1: Illustrative SEM Morphological Analysis of Phenylalanine-Based Assemblies

| Sample Condition | Observed Morphology | Typical Dimensions |

|---|---|---|

| 300 mM L-Phe in water | Dense network of fibrous structures | Fibers: 0.2-2 µm diameter, 100-300 µm length |

| 300 mM DL-Phe in water | Flake-like structures with irregular edges | Flakes: 1-2 µm width, 100-200 µm length |

This table presents example data from studies on phenylalanine self-assembly to illustrate the type of information obtainable via SEM. researchgate.net

Transmission Electron Microscopy (TEM) and Cryo-TEM

Transmission Electron Microscopy (TEM) offers higher magnification and resolution than SEM, enabling the visualization of the internal structure of peptide assemblies. For this compound, TEM can reveal the width of individual fibrils, their tendency to twist, and the presence of hollow tubular structures or flat ribbons. Samples are typically prepared by depositing a dilute solution of the assemblies onto a TEM grid and applying a negative stain to enhance contrast.

A significant advancement in this area is Cryogenic Transmission Electron Microscopy (Cryo-TEM), which allows for the observation of biomolecular assemblies in their native, hydrated state. americanpeptidesociety.org This technique is invaluable as it avoids potential artifacts caused by the dehydration and staining processes required for conventional TEM. mdpi.com In Cryo-TEM, the sample is rapidly flash-frozen in liquid ethane, trapping the assemblies in a thin layer of non-crystalline (vitreous) ice. americanpeptidesociety.org This preserves their natural conformation. americanpeptidesociety.org Cryo-TEM has been instrumental in resolving the detailed structures of de novo designed peptide fibers, revealing features such as the hexagonal packing of individual α-helical fibrils and measuring precise repeating distances within the larger structure. pnas.org Three-dimensional reconstructions from multiple Cryo-TEM images can yield near-atomic resolution maps of the peptide assembly, providing profound insights into the molecular packing and interactions that stabilize the nanostructure. pnas.orgacs.org

Table 2: Structural Parameters of a Designed Peptide Fiber Determined by Cryo-TEM

| Parameter | Value | Method of Determination |

|---|---|---|

| Resolution | ~8 Å | 3D Electron Density Map Reconstruction |

| Coiled-Coil Pitch | 125.4 Å | Fourier Transform of Raw Images |

| Fibril Packing | Hexagonal | Fourier Transform of Raw Images |

| Inter-fibril Separation | 20.8 Å | Fourier Transform of Raw Images |

This table is based on findings for a de novo designed self-assembling fiber system, illustrating the high-resolution data achievable with Cryo-TEM. pnas.org

Scattering Techniques for Structural Information on Assemblies

Scattering techniques are powerful, non-invasive methods that provide ensemble-averaged structural information about particles in solution. By measuring how radiation (X-rays, neutrons, or light) is scattered by the peptide assemblies, one can deduce their average size, shape, and internal organization over a length scale ranging from angstroms to micrometers.

Small-Angle X-ray Scattering (SAXS)

Small-Angle X-ray Scattering (SAXS) is a key technique for characterizing the structure of macromolecules and their assemblies in solution. nih.gov It provides low-resolution structural information, such as the size and shape of the scattering particles. researchgate.net When a solution of this compound assemblies is exposed to a collimated X-ray beam, the resulting scattering pattern is a function of the assembly's shape, size, and internal electron density distribution. stanford.edu

Table 3: Example SAXS Parameters for Phenylalanine Hydroxylase (PAH) under Different Conditions

| Sample Condition | Radius of Gyration (Rg) | Maximum Dimension (Dmax) | Interpretation |

|---|---|---|---|

| Resting State (Buffer) | 36.5 ± 0.2 Å | 120 Å | Standard conformation |

This table illustrates the type of data obtained from SAXS experiments by showing the effect of L-phenylalanine binding on the enzyme's structure. researchgate.net

Small-Angle Neutron Scattering (SANS)

Small-Angle Neutron Scattering (SANS) is analogous to SAXS but utilizes a beam of neutrons instead of X-rays. reading.ac.uk A primary advantage of SANS is the ability to perform contrast variation experiments. nih.gov Because neutrons are scattered by atomic nuclei, the scattering properties of hydrogen (¹H) and its isotope deuterium (²H) are vastly different. By preparing samples in varying mixtures of H₂O and D₂O, researchers can selectively "highlight" or "mask" different components of a complex assembly.

For this compound assemblies, SANS with contrast variation could be used to probe the hydration shell around the fibrils or to determine the location of specific deuterated components within the structure. This makes SANS exceptionally powerful for studying the internal organization of multicomponent systems, such as peptide-lipid or peptide-polymer hybrids. nih.govreading.ac.uk SANS has been used to demonstrate that peptide hydrogels can form fibers with a narrow radius (~2 nm) and significant length, and the data can be fitted to models like a flexible elliptical cylinder. qub.ac.uk

Dynamic and Static Light Scattering

Dynamic Light Scattering (DLS) measures the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. Analysis of these fluctuations yields the translational diffusion coefficient, from which the hydrodynamic radius (Rh) of the assemblies can be calculated using the Stokes-Einstein equation. DLS is a rapid and efficient method for detecting the formation of aggregates and monitoring changes in particle size over time or in response to different conditions. zentriforce.comnih.gov

Static Light Scattering (SLS) , in contrast, measures the time-averaged intensity of scattered light as a function of angle and concentration. nih.gov This information can be used to determine the weight-averaged molecular weight (Mw) of the assemblies, the radius of gyration (Rg), and the second virial coefficient (A₂), which describes the nature of inter-particle interactions. nih.govmalvernpanalytical.com

Table 4: Illustrative DLS Data for Monitoring Peptide Aggregation

| Time after Initiation | Average Hydrodynamic Radius (Rh) | Polydispersity Index (PDI) |

|---|---|---|

| 0 min | 5 nm | 0.2 |

| 30 min | 85 nm | 0.4 |

| 60 min | 250 nm | 0.5 |

This table provides hypothetical data to illustrate how DLS can be used to track the growth of peptide aggregates over time.

X-ray Diffraction for Crystalline Assemblies

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic structure of highly ordered crystalline materials. nih.gov If this compound can be induced to form single crystals, single-crystal XRD can provide a detailed atomic-level map of the peptide, including bond lengths, bond angles, and the precise packing arrangement in the crystal lattice. researchgate.net

For self-assembling peptides that form ordered fibers or hydrogels rather than large single crystals, other XRD methods are employed. Powder X-ray Diffraction (PXRD) can be used on lyophilized gel samples or crystalline powders. researchgate.net While it does not provide a full atomic structure, PXRD patterns reveal characteristic repeating distances (d-spacings) within the material. These spacings are often indicative of specific secondary structures, such as the ~4.7 Å spacing for inter-strand distance in β-sheets and the ~10 Å spacing for inter-sheet distance, which are common motifs in amyloid-like fibrils. researchgate.net The sharpness of the diffraction peaks can also indicate the degree of crystallinity within the sample. researchgate.net

Table 5: Characteristic d-Spacings from PXRD of a Lyophilized Fmoc-Phenylalanine Gel

| 2θ (degrees) | d-spacing (Å) | Possible Structural Assignment |

|---|---|---|

| ~5.5 | ~16.0 | π-π stacking distance |

| ~18.9 | ~4.7 | β-sheet inter-strand distance |

This table shows representative PXRD data for a self-assembling aromatic peptide derivative, indicating the structural information that can be inferred. researchgate.net

Computational Studies and Predictive Modeling of Cbz Dl Phe Dl Phe Dl Phe Oh Self Assembly

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a cornerstone of computational chemistry for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal the time-resolved evolution of a molecular system, offering profound insights into the mechanisms of peptide self-assembly.

All-atom (AA) MD simulations provide the highest level of detail by explicitly representing every atom in the system, including solvent molecules. This approach is crucial for understanding the specific interactions that drive the initial stages of aggregation and the conformational dynamics of the peptide monomers.

Table 1: Key Intermolecular Interactions in Phenylalanine Peptide Self-Assembly Investigated by All-Atom MD

| Interaction Type | Description | Relevance to Cbz-DL-Phe-DL-Phe-DL-Phe-OH | Supporting Findings |

| Hydrogen Bonding | Occurs between the amide (N-H) and carbonyl (C=O) groups of the peptide backbone. | The DL-chirality could disrupt the regular β-sheet hydrogen bonding patterns seen in homochiral peptides, leading to more complex or amorphous structures. | Essential for stabilizing peptide networks and aggregates. researchgate.netmdpi.com |

| π-π Stacking | Aromatic rings of phenylalanine residues interact, often in parallel-displaced or T-shaped geometries. | The Cbz group adds another aromatic ring, potentially increasing the propensity for π-stacking, which is a major driving force for assembly. mdpi.com | T-shaped interactions are frequently observed in aggregates of aromatic peptides. mdpi.com |

| Hydrophobic Interactions | The nonpolar phenyl and benzyl (B1604629) groups tend to cluster together to minimize contact with water. | A primary driver for the initial collapse and aggregation of peptide monomers from aqueous solution. | Aromatic residues have low solubility, promoting a strong tendency to assemble. semanticscholar.org |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Contribute to the overall stability and dense packing within the final nanostructure. science.gov | A fundamental force considered in all molecular simulations. science.gov |

While powerful, all-atom simulations are computationally expensive and often limited to simulating small numbers of peptides over short timescales. Coarse-grained (CG) MD simulations address this limitation by grouping several atoms into single "beads" or interaction sites. This simplification reduces the number of particles and degrees of freedom, allowing for the simulation of larger systems over longer timescales (microseconds to milliseconds), which are often necessary to observe the complete self-assembly process from disordered monomers to mature nanostructures.

For systems like FFF-based peptides, CG-MD has been successfully used to study the assembly mechanism and the molecular basis for the formation of larger structural features. researchgate.net In the context of this compound, a CG model would typically represent the Cbz group, each DL-Phe residue, and the C-terminus as distinct beads. Such simulations would be ideal for predicting the final morphology of the resulting aggregates—whether they form fibers, spheres, or other complex structures—and for understanding the thermodynamic and kinetic factors that favor one morphology over another.

A significant challenge in simulating self-assembly is the "timescale problem," where the process involves crossing high energy barriers, making it a rare event on the timescale of conventional MD simulations. Enhanced sampling methods are a class of techniques designed to accelerate the exploration of a system's conformational space and overcome these barriers. arxiv.org

Umbrella Sampling: This method is used to calculate the potential of mean force (PMF) or free energy profile along a specific reaction coordinate, such as the distance between two peptides. By applying a biasing potential, the system is forced to sample configurations that would otherwise be rarely visited, providing a quantitative measure of the thermodynamic stability of dimers and larger oligomers.

Metadynamics: In this technique, a history-dependent bias potential is added to the system's Hamiltonian, which discourages the simulation from revisiting previously explored states. arxiv.org This allows the system to efficiently explore the entire free energy landscape, identifying stable and metastable states corresponding to different assembled structures. For this compound, metadynamics could reveal the relative stabilities of various aggregate morphologies and the pathways for transitioning between them.

Quantum Mechanical Calculations for Intermolecular Interactions

Quantum mechanical (QM) calculations, often based on Density Functional Theory (DFT), provide the most accurate description of electronic structure and intermolecular forces. science.gov While too computationally intensive for large-scale dynamics, QM methods are invaluable for parameterizing the force fields used in classical MD simulations and for providing benchmark data on key molecular interactions.

For peptide self-assembly, QM calculations can be used to precisely determine the binding energies and geometries of small peptide dimers or trimers. mdpi.com This allows for a detailed analysis of the contributions from hydrogen bonding, π-π stacking, and van der Waals forces. science.gov In the case of this compound, QM calculations would be essential to accurately model the non-covalent interactions involving the Cbz group and to understand how the stereochemistry at each residue influences the preferred orientation and strength of these interactions. This information is critical for developing accurate force fields for subsequent all-atom or coarse-grained MD simulations. acs.org

Multiscale Computational Approaches for Morphology Prediction

Predicting the macroscopic morphology of a self-assembled material from its molecular structure requires bridging multiple length and time scales. Multiscale computational approaches achieve this by integrating information from different levels of theory.

A typical multiscale workflow for peptide self-assembly might look like this:

Quantum Mechanics (QM): Calculate high-accuracy interaction energies for peptide dimers to develop or validate a force field. science.gov

All-Atom MD (AA-MD): Simulate the early stages of oligomerization for a small number of peptides to understand local packing and preferred conformations. researchgate.net

Coarse-Graining (CG): Develop a CG model based on the structural and thermodynamic properties observed in the AA-MD simulations.

Coarse-Grained MD (CG-MD): Run large-scale CG-MD simulations to observe the formation of mature nanostructures and predict the final morphology (e.g., fibers, vesicles, hydrogels). researchgate.net

This hierarchical approach allows for the prediction of macroscopic properties, such as hydrogel formation, by grounding the large-scale simulations in the high-fidelity data from more detailed, smaller-scale calculations. mdpi.com

Artificial Intelligence and Machine Learning in Peptide Self-Assembly Prediction

Recently, artificial intelligence (AI) and machine learning (ML) have emerged as powerful tools for accelerating the discovery of self-assembling peptides. acs.org These approaches leverage existing experimental data to build predictive models, bypassing the need for computationally expensive simulations for every new sequence.

The general strategy involves training an ML algorithm on a large dataset of peptides with known self-assembly properties (e.g., gel-forming vs. non-gel-forming). researchgate.net The peptides are represented by a set of molecular descriptors that quantify their physicochemical properties, such as hydrophobicity, charge, size, and propensity for secondary structure formation. Once trained, the model can predict the likelihood that a new, uncharacterized peptide like this compound will self-assemble or form a hydrogel. Quantitative Structure-Property Relationship (QSPR) analysis is one such modeling technique that has shown promise in accurately predicting gelation ability. acs.org

Table 2: Components of a Machine Learning Model for Predicting Peptide Self-Assembly

| Component | Description | Example for this compound |

| Dataset | A curated collection of peptides with experimentally determined self-assembly behavior. | The model would be trained on a diverse library of short peptides, including those with aromatic and protecting groups. researchgate.net |

| Molecular Descriptors | Numerical features that describe the peptide's properties. | Hydrophobicity index, molecular weight, number of aromatic rings (including the Cbz group), charge, and stereochemical complexity. |

| ML Algorithm | The algorithm used to learn the relationship between descriptors and assembly behavior. | Support Vector Machines (SVM), Random Forests, or Neural Networks. researchgate.net |

| Prediction | The model's output, typically a probability or a classification (e.g., "gelator" or "non-gelator"). | A prediction of whether this compound is likely to form a hydrogel under specific conditions. |

De Novo Peptide Design for Controlled Assembly

De novo design, or design from scratch, represents a powerful strategy in materials science and biomedical engineering for creating peptide-based materials with precisely controlled properties. researchgate.netpnas.org This approach leverages computational tools to design novel peptide sequences that self-assemble into predictable and functional supramolecular architectures, such as fibrils, hydrogels, or nanospheres. nih.govaiche.orgbiorxiv.org For a molecule like this compound, de novo design principles are fundamental to understanding and directing its assembly into well-defined nanostructures.

The rational design of such a tripeptide hinges on the strategic selection of its constituent parts: the N-terminal capping group, the amino acid sequence, and the stereochemistry of each residue. Computational frameworks are essential in this process, often employing a multi-stage approach to predict the assembly propensity and final morphology of a designed sequence. aiche.orgplos.org

A common computational design framework involves two main stages: nih.govplos.orgresearchgate.net

Sequence Selection: This initial stage uses a structural template, which can be derived from a known self-assembling peptide or generated through molecular dynamics (MD) simulations, as a starting point. aiche.orgplos.org An optimization algorithm then searches for new sequences that are predicted to have low potential energy when arranged in the template's multimeric structure.

Computational Validation: The sequences generated in the first stage are then rigorously evaluated using metrics designed to predict their likelihood of successful self-assembly. plos.org These metrics can include calculations of fold specificity, which assesses the sequence's preference for the target structure over alternative conformations, and approximate association affinity (K*association), which estimates the strength of the interactions between peptide monomers. nih.govplos.org

Applying these principles to this compound reveals a design optimized for self-assembly through several key molecular features. The primary drivers for the assembly of this and related peptides are a combination of aromatic stacking, hydrogen bonding, and hydrophobic interactions. nih.govnih.govacs.org

Aromatic Moieties: The peptide contains three phenylalanine (Phe) residues, each with an aromatic phenyl side chain. Furthermore, the N-terminal Carboxybenzyl (Cbz) group adds a fourth aromatic ring. These groups are known to promote strong π-π stacking interactions, a major driving force for aggregation. nih.govacs.orgnih.gov Studies on Cbz-protected diphenylalanine (Cbz-Phe-Phe) and triphenylalanine (Phe-Phe-Phe) have shown that these aromatic systems are highly effective at inducing self-assembly into structures like fibers, spheres, and hydrogels. nih.govfrontiersin.org

Hydrophobicity: Phenylalanine is a hydrophobic amino acid. In an aqueous environment, the hydrophobic side chains tend to minimize contact with water by clustering together, which facilitates the aggregation process. rsc.org

Chirality: The use of alternating D- and L-amino acids is a sophisticated design choice that significantly influences the peptide's conformation and assembly pathway. researchgate.netnih.gov This heterochirality can promote the formation of specific secondary structures, like β-sheets, by arranging all hydrophobic side chains on one face of the peptide backbone and the hydrophilic backbone groups on the opposite face. nih.gov This amphiphilic arrangement is highly conducive to the formation of stable, ordered assemblies. researchgate.net While homochiral peptides like L-Phe-L-Phe-L-Phe can form nanostructures, the introduction of D-amino acids can lead to different and sometimes more robust architectures. nih.govnih.govresearchgate.net

Backbone Hydrogen Bonding: The peptide backbone contains amide and carbonyl groups that can form intermolecular hydrogen bonds. These interactions are crucial for stabilizing the assembled structure, often resulting in the formation of extended β-sheets where individual peptides align in parallel or antiparallel arrangements. nih.govresearchgate.net Coarse-grained MD simulations of triphenylalanine have shown that peptides in the assembled nanostructures are predominantly anti-parallel-aligned, which allows for the formation of extensive β-sheet structures. nih.govresearchgate.net

Predictive modeling, particularly through all-atom and coarse-grained molecular dynamics simulations, plays a critical role in forecasting the self-assembly behavior of designed peptides like this compound. nih.govresearchgate.net These simulations can model the spontaneous aggregation of hundreds or thousands of peptide molecules in a solution, providing insights into the assembly mechanism and predicting the final morphology, such as whether the peptide will form solid nanospheres, fibrils, or other complex structures. nih.govnih.govnih.gov

Table 1: Research Findings on De Novo Designed Tripeptides and Their Assembly Outcomes This table presents results from a computational study where a known self-assembling tripeptide (Ac-IVD) was used as a template to design new sequences. The predicted and experimentally verified outcomes demonstrate the capability of the de novo design framework. nih.govplos.org

| Designed Peptide Sequence | Predicted Self-Association | Experimental Outcome | Reference |

| Ac-LLE | Yes | Bead-like microstructures | plos.org |

| Ac-LVE | Yes | Fibrillar aggregates | nih.govplos.org |

| Ac-YYD | Yes | Fibrillar aggregates | nih.govplos.org |

| Ac-YLD | Yes | Crystals | nih.govplos.org |

| Ac-MYD | Yes | Hydrogel | nih.govplos.org |

| Ac-VIE | Yes | Hydrogel | nih.govplos.org |

| Shuffled Ac-MYD/Ac-VIE | Lower K*association (No) | No hydrogel formation | nih.govplos.orgresearchgate.net |

Table 2: Predicted Influence of Molecular Determinants on this compound Self-Assembly This table outlines the key structural components of the target compound and their predicted roles in driving and controlling its self-assembly, based on established design principles.

| Molecular Determinant | Component | Predicted Role in Self-Assembly | Supporting Evidence |

| N-Terminal Cap | Carboxybenzyl (Cbz) group | Enhances π-π stacking; increases hydrophobicity, driving aggregation. | nih.govnih.govfrontiersin.org |

| Amino Acid Side Chains | Three Phenyl (Phe) groups | Primary driver of assembly via strong hydrophobic and π-π stacking interactions. | nih.govresearchgate.net |

| Peptide Backbone | Amide and carbonyl groups | Forms intermolecular hydrogen bonds, leading to stable β-sheet structures. | nih.govresearchgate.net |

| Stereochemistry | Alternating DL-Chirality | Induces specific backbone conformations, promotes amphiphilicity, and directs the formation of unique supramolecular architectures. | researchgate.netnih.govresearchgate.netfrontiersin.org |

By integrating these molecular features, de novo design enables the creation of peptides with tailored self-assembly behaviors. The specific combination of the Cbz cap, the triphenylalanine core, and the alternating DL-chirality in this compound exemplifies a rational, bottom-up approach to engineering complex and functional nanomaterials. researchgate.net

Design Principles and Future Directions in Phenylalanine Based Peptide Biomaterials

Principles of Molecular Design for Tunable Self-Assembly

The self-assembly of short peptides into ordered nanostructures is driven by a delicate balance of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. nih.gov The rational design of these peptides involves the strategic manipulation of their chemical structure to control these interactions and, consequently, the morphology and properties of the resulting biomaterial. ub.edu

The length and amino acid composition of a peptide sequence are fundamental parameters in directing self-assembly. Increasing the number of amino acid residues in a peptide chain can enhance the stability of the resulting structures. nih.gov For instance, longer peptide sequences provide more opportunities for intermolecular hydrogen bonding, which is a key driver in the formation of stable β-sheet structures, a common motif in self-assembled peptide materials. nih.gov

The composition of the peptide is equally critical. Even small changes to the amino acid sequence can dramatically alter self-assembly behavior. In a study involving Cbz-protected dehydrodipeptides, substituting the amino acid adjacent to a dehydrophenylalanine (ΔPhe) residue had a profound impact. While Cbz-L-Phe-Z-ΔPhe-OH and Cbz-L-Tyr-Z-ΔPhe-OH readily formed hydrogels, the analogous peptides containing Alanine (Ala) or Glycine (Gly) did not, highlighting the role of bulky, aromatic side chains in promoting the necessary intermolecular interactions for gelation. researchgate.netmdpi.com These findings underscore how sequence composition dictates the propensity for self-assembly and the ultimate material properties.

Modifying the N- and C-termini of peptides is a powerful strategy for controlling their self-assembly. Aromatic capping groups attached to the N-terminus are particularly effective at promoting assembly through π-π stacking and hydrophobic interactions. nih.govfrontiersin.org The carboxybenzyl (Cbz) group is a well-studied example. By attaching a Cbz group to a diphenylalanine (Phe-Phe) core, researchers can induce the formation of various nanostructures, including nanowires, fibers, and nanospheres, depending on the assembly conditions. frontiersin.orgnih.gov

The choice of the N-terminal aromatic group significantly influences the resulting architecture. A comparative study of diphenylalanine analogues revealed that modifying the N-terminus with Fmoc (fluoren-9-ylmethyloxycarbonyl), Nap (naphthalene), or Cbz (benzyloxycarbonyl) groups resulted in fibrous structures with dramatically different fibril dimensions. nih.gov

C-terminal modifications also offer a means of assembly control. For example, converting the C-terminal carboxylic acid to an amide can introduce additional hydrogen bonding opportunities, leading to more stable hydrogels. nih.gov This demonstrates that both termini of the peptide are critical design points for tuning the properties of supramolecular biomaterials.

Table 1: Effect of N-Terminal Modifications on Phenylalanine Peptide Assembly

| N-Terminal Group | Peptide Core | Observed Structures | Reference |

|---|---|---|---|

| Benzyloxycarbonyl (Cbz) | -Phe-Phe- | Nanowires, fibers, nanospheres, hydrogels | frontiersin.orgnih.gov |

| 9-fluorenylmethoxycarbonyl (Fmoc) | -Phe-Phe- | Nanofibers, nanoribbons, hydrogels | nih.govnih.gov |

| Naphthalene (Nap) | -Phe-Phe- | Fibrous structures | nih.gov |

| Acetyl (Ac) | -Phe-Phe- | Spheres, crystals (no gel formation) | mdpi.com |

The incorporation of non-canonical amino acids and the manipulation of chirality provide further avenues for refining peptide-based biomaterials. sigmaaldrich.com Non-canonical amino acids, such as α,β-dehydrophenylalanine (ΔPhe), can introduce conformational constraints into the peptide backbone, which can enhance the stability and hydrogelation properties of the resulting material. frontiersin.org Peptides containing the -Phe-ΔPhe- motif have been shown to be resistant to enzymatic degradation, a crucial feature for in vivo applications. nih.gov

Chirality—the stereochemistry of the amino acid building blocks (L-form, D-form, or a DL-racemic mixture)—has a profound influence on the self-assembly process. For instance, pure Fc-L-Phe-L-Phe and Fc-D-Phe-D-Phe peptides self-assemble into right- or left-handed nanohelices, respectively. nih.govfrontiersin.org This demonstrates that molecular chirality can be directly translated to the macroscopic chirality of the resulting nanostructures. The use of heterochiral sequences, such as D-Phe-L-Phe, can lead to different packing arrangements and result in distinct structures like nanofibrils and transparent hydrogels, compared to their homochiral counterparts. nih.gov

Rational Design of Peptide-Based Supramolecular Architectures

The rational design of peptide biomaterials aims to predict and control the formation of specific supramolecular architectures by leveraging the design principles discussed above. ub.edu The combination of sequence, terminal modifications, and chirality allows for the creation of a diverse array of nanostructures, including fibers, ribbons, tubes, and spheres, which can be further organized into macroscopic materials like hydrogels. mdpi.comacs.org

A key element in this design process is understanding the interplay between the peptide's structure and its environment. Factors such as pH and the solvent used during assembly can dramatically influence the final architecture. frontiersin.org For example, Cbz-modified diphenylalanine can be guided to form different structures simply by changing the starting solvent. frontiersin.org Similarly, the self-assembly of Fmoc-Phe-Phe is highly pH-dependent, transitioning from paired fibrils to large, rigid ribbons as the pH is lowered. nih.gov This environmental responsiveness allows for dynamic control over the material's properties. By systematically tuning these molecular and environmental parameters, it is possible to design supramolecular systems with predefined architectures and functions.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Cbz-DL-Phe-DL-Phe-DL-Phe-OH, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc or Boc chemistry. Key steps include:

- Deprotection : Removal of the Cbz group using hydrogenolysis or acidic conditions (e.g., TFA) .

- Coupling : Activation of amino acids with reagents like HBTU or DCC, followed by HPLC purification to isolate the tripeptide .

- Purity Verification : Use reverse-phase HPLC with UV detection (λ = 220 nm) and mass spectrometry (MS) for molecular weight confirmation. Purity thresholds ≥95% are standard for academic research .

Q. How should researchers characterize the structural conformation of this compound?

- Methodological Answer : Combine spectroscopic and computational methods:

- NMR Spectroscopy : Analyze - and -NMR spectra to confirm backbone connectivity and stereochemistry. For DL-configurations, observe split signals due to diastereomer formation .

- Circular Dichroism (CD) : Detect β-sheet or random coil conformations in solution by monitoring absorbance in the 190–250 nm range .

- Molecular Dynamics Simulations : Use software like GROMACS to model folding behavior under varying solvent conditions (e.g., water vs. DMSO) .

Q. What solvents and conditions are optimal for dissolving this compound in experimental settings?

- Methodological Answer : Test solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the peptide’s hydrophobic side chains. For aqueous solutions:

- Use phosphate-buffered saline (PBS, pH 7.4) with sonication for 10–15 minutes.

- If precipitation occurs, add co-solvents like acetonitrile (≤20% v/v) while monitoring structural stability via dynamic light scattering (DLS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting vs. computational predictions) for this compound?

- Methodological Answer :

- Step 1 : Re-examine experimental conditions (e.g., solvent polarity, temperature) that may induce conformational changes. For example, DMSO stabilizes β-sheets, altering NMR peak splitting .

- Step 2 : Validate computational models by comparing simulated spectra (using Gaussian or ORCA) with experimental data. Adjust force fields (e.g., AMBER) to account for solvent effects .

- Step 3 : Perform 2D-NMR (e.g., NOESY) to identify through-space interactions and refine structural assignments .

Q. What experimental designs are recommended to study the aggregation behavior of this compound in biological systems?

- Methodological Answer :

- In Vitro Assays : Use thioflavin T (ThT) fluorescence to monitor amyloid formation kinetics. Vary pH (5.0–8.0) and ionic strength to mimic physiological conditions .

- Imaging : Employ transmission electron microscopy (TEM) or atomic force microscopy (AFM) to visualize fibril morphology.

- Controls : Include scrambled-sequence peptides to confirm aggregation specificity. Document protocols using the ARRIVE guidelines for reproducibility .

Q. How can researchers design a study to evaluate the peptide’s stability under oxidative stress conditions?

- Methodological Answer :

- Stress Testing : Incubate the peptide with hydrogen peroxide (0.1–1.0 mM) at 37°C. Collect time-point samples for LC-MS analysis to detect degradation products (e.g., methionine oxidation) .

- Kinetic Modeling : Use pseudo-first-order rate equations to calculate half-life () and activation energy () via Arrhenius plots .

- Mitigation Strategies : Test antioxidants (e.g., ascorbic acid) or PEGylation to enhance stability .

Data Contradiction and Analysis

Q. How should researchers address discrepancies between computational predictions of peptide binding affinity and experimental surface plasmon resonance (SPR) results?

- Methodological Answer :

- Re-evaluate Assumptions : Check if simulations account for solvation effects or flexible side-chain orientations. Adjust docking parameters in AutoDock Vina or HADDOCK .

- Experimental Replication : Repeat SPR with varying analyte concentrations (1 nM–10 µM) and flow rates to rule out mass transport limitations .